(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5?,6+/m0/s1 |
InChI Key |
XXMTWIWOEJYQMH-NOWQFEBASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CC(O2)O |
Canonical SMILES |
C1COC2C1CC(O2)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3as,6ar Hexahydrofuro 2,3 B Furan 2 Ol
Chiral Pool Based Syntheses
Chiral pool synthesis leverages the abundance of enantiomerically pure natural products as starting materials. This approach transfers the inherent stereochemistry of the starting material to the target molecule, often simplifying the synthetic route and avoiding the need for chiral resolutions or complex asymmetric catalysts. For (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, carbohydrates and their derivatives are particularly valuable starting points due to their rich stereochemical and functional group content.
Carbohydrates represent a readily available and inexpensive source of chirality. Their polyhydroxylated nature and defined stereocenters make them ideal precursors for the construction of the tetrahydrofuran (B95107) rings present in the target molecule.
One of the most notable chiral pool approaches starts from S-2,3-O-isopropylideneglyceraldehyde, a derivative of D-glyceraldehyde. acs.org Two distinct and efficient routes have been developed from this precursor, both relying on a diastereoselective key step to establish the core structure. acs.org
| Route | Key Reaction | Number of Steps | Overall Yield | Key Advantages |
|---|---|---|---|---|
| Michael Addition Route | Diastereoselective Michael addition of nitromethane (B149229) | 6 | 19% | High diastereoselectivity in key step (syn/anti ratio of 97:3) |
| Wittig Route | Horner-Wadsworth-Emmons reaction | 4 | 34% | Higher yield, fewer operations, greater efficiency for scale-up |
The synthesis begins with the conversion of the potassium isocitrate salt into a lactone diacid by heating an aqueous solution of the free acid. acs.org This intermediate is then transformed into a cyclic anhydride, which is subsequently opened with an alcohol to form a hemiester. nih.gov The hemiester is converted into a tertiary amide; N-methyl aniline (B41778) amide has been identified as a particularly suitable substrate. researchgate.netblogspot.com The key final step involves the reduction of this amide and its associated ester functionalities with a reducing agent like lithium aluminum hydride. researchgate.netacs.org Upon acidic workup, a transient aminal-triol is formed, which undergoes an in situ double cyclization to yield this compound. researchgate.netblogspot.comnih.gov
| Stage | Starting Material | Key Intermediate | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Monopotassium Isocitrate | Lactone Diacid | Ion-exchange resin (e.g., Amberlyst 15), heat (95–100 °C) |
| 2 | Lactone Diacid | Cyclic Anhydride | Dehydrating agent |
| 3 | Cyclic Anhydride | Hemiester | Ethanol (B145695) |
| 4 | Hemiester | Tertiary Amide (e.g., N-methyl anilide) | Oxalyl chloride, N-methylaniline, pyridine |
| 5 | Tertiary Amide | This compound | Lithium aluminum hydride (LiAlH₄), acidic workup |
Derivatives of L-Gulono-1,4-lactone, which is itself accessible from Vitamin C (ascorbic acid), serve as another valuable chiral precursor. researchgate.net A specific strategy utilizes 5,6-O-isopropylidene-l-gulono-1,4-lactone. acs.org This starting material is subjected to periodate (B1199274) oxidation, which cleaves the vicinal diol to generate a key aldehyde intermediate. This aldehyde can then be channeled into the efficient Wittig-based synthesis pathway described previously, where it is reacted with triethyl phosphonoacetate to afford the enoate necessary for constructing the bis-THF core. acs.org
Utilization of Carbohydrate-Derived Precursors
De Novo Asymmetric Synthetic Methodologies
De novo syntheses build the chiral target molecule from simple, often achiral, starting materials. These methods rely on asymmetric reactions, such as those using chiral catalysts or auxiliaries, to introduce the desired stereochemistry. This approach offers flexibility but can present challenges in achieving high levels of stereocontrol.
A prominent de novo strategy for synthesizing this compound involves a photochemical [2+2] cycloaddition. acs.orgresearchgate.net This reaction typically uses light to promote the cycloaddition of furan (B31954) with a protected glycolaldehyde (B1209225), forming a bicyclic oxetane (B1205548) acetal (B89532) intermediate. acs.orgresearchgate.net This single step efficiently constructs the core carbon skeleton and sets the relative stereochemistry. nih.gov
In a reported procedure, furan and a Cbz-protected glycolaldehyde undergo this photocycloaddition. researchgate.net The resulting oxetane is then subjected to hydrogenation to reduce the double bond and remove the protecting group, followed by an acid-catalyzed rearrangement to yield a racemic mixture of the bis-THF alcohol. acs.org To obtain the desired enantiomer, an enzymatic kinetic resolution is employed. Lipases are used to selectively acylate one enantiomer, allowing for the separation of the desired (-)-alcohol with high enantiomeric excess (up to 99% ee). acs.orgresearchgate.net While effective, a noted drawback of photochemical reactions is their potential difficulty in being scaled up for industrial production. acs.org
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | [2+2] Photocycloaddition | Furan, Cbz-protected glycolaldehyde, UV light (e.g., Mercury lamp) | Oxetane acetal intermediate |
| 2 | Hydrogenation & Deprotection | H₂, catalyst (e.g., Pd/C), acid | Racemic (±)-Hexahydrofuro[2,3-b]furan-2-ol |
| 3 | Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., PPL, CALA), acyl donor (e.g., propionic anhydride), MTBE solvent | Enantiopure (-)-alcohol (43% yield, >99% ee) and acylated (+)-enantiomer |
Lewis Acid Catalyzed Asymmetric Cycloadditions
Lewis acid catalysis offers a powerful tool for the stereocontrolled synthesis of the hexahydrofuro[2,3-b]furan (B8680694) core. These methods often involve the cycloaddition of glycolaldehyde and 2,3-dihydrofuran (B140613), with chirality being induced by chiral ligands complexed to the Lewis acidic metal center.
The condensation of glycolaldehyde with 2,3-dihydrofuran is a key step in several synthetic routes. nih.govacs.org This cycloaddition can be catalyzed by a variety of Lewis acids to produce the desired bis-furan alcohol with high diastereoselectivity (up to 98:2). nih.govacs.orgresearchgate.net The reaction sets the relative stereochemistry of the product in a single step. acs.org
Lanthanide catalysts, such as Yb(fod)3, have been effectively employed to promote the condensation of 2,3-dihydrofuran and glycolaldehyde dimer, leading to the synthesis of racemic hexahydrofuro[2,3-b]furan-3-ol. researchgate.net The use of chiral ligands in conjunction with these lanthanide catalysts allows for access to optically enriched enantiomers of the target compound. researchgate.net This approach has been demonstrated as a robust and scalable process. researchgate.net
Tin(II) triflate, in combination with common chiral ligands like BINAP and Evans's box ligands, has been shown to catalyze the cycloaddition of glycolaldehyde and 2,3-dihydrofuran. nih.govacs.orgresearchgate.net While this method can achieve high diastereoselectivity, the enantioselectivity has been reported to be moderate to low. researchgate.net For instance, catalysis with Sn((S,S)-Ph-pybox)2 resulted in a product with 15% ee. acs.org An enzymatic enhancement process can be subsequently employed to obtain the optically pure bis-THF alcohol. acs.org
| Catalyst System | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |
| Sn((S,S)-Ph-pybox)2 | High | 15% |
| MnBr2 and (S,S)-Ph-pybox | Not specified | 73:27 er |
| Cu((S,S)-Ph-pybox)2 | Not specified | Not specified |
Data compiled from multiple sources. nih.govacs.orgresearchgate.net
Organocatalytic Asymmetric Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. These methods often rely on small organic molecules to induce chirality.
A simple and efficient one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol has been developed utilizing Schreiner's thiourea (B124793) catalyst. researchgate.netresearchgate.net This process involves the condensation of 1,2-dihydrofuran and glycolaldehyde, catalyzed by as little as 1 mol% of the thiourea catalyst. researchgate.netresearchgate.net Following the condensation, a lipase-catalyzed kinetic resolution is employed to afford the target alcohol with an enantiomeric excess greater than 99%. researchgate.netresearchgate.net
| Catalyst | Catalyst Loading | Enantiomeric Excess (ee) |
| Schreiner's Thiourea | 1 mol% | >99% (after enzymatic resolution) |
Data compiled from multiple sources. researchgate.netresearchgate.net
Stereoselective Aldol (B89426) Reaction Cascades
Aldol reactions, which form carbon-carbon bonds, are a cornerstone of organic synthesis. For a molecule with the stereochemical complexity of this compound, controlling the relative and absolute stereochemistry during this key bond formation is paramount.
A highly effective strategy for establishing two of the key stereocenters involves a diastereoselective anti-aldol reaction. nih.gov This approach utilizes a titanium enolate derived from an ester appended with a chiral auxiliary, specifically tosylamidoindanol. nih.gov This method provides convenient access to the desired anti-aldol product with excellent diastereoselectivity. nih.gov The resulting intermediate contains the necessary stereochemistry, which can then be elaborated through a sequence involving ozonolysis, reduction, and acid-catalyzed cyclization to yield the final bis-THF alcohol. nih.gov This route has been demonstrated to produce this compound in high optical purity, with an enantiomeric excess greater than 99%. nih.gov
| Catalyst/Reagent System | Key Transformation | Stereoselectivity | Reference |
| Ester-derived Ti-enolate with tosylamidoindanol auxiliary | Asymmetric anti-aldol reaction | High diastereoselectivity | nih.gov |
| Ozone, Dimethyl sulfide, NaBH₄ | Ozonolysis and reduction | - | nih.gov |
| Aqueous HCl | Deprotection and acid-catalyzed bicyclization | - | nih.gov |
Organocatalysis represents a powerful tool for asymmetric synthesis, and prolinol derivatives are among the most effective catalysts. A highly efficient synthesis of the target furofuranol has been achieved using a diphenylprolinol-catalyzed enantio- and diastereoselective direct cross-aldol reaction. nih.govacs.org This method capitalizes on the ability of the chiral catalyst to control the facial selectivity of the reaction between two different aldehyde partners, thereby constructing the carbon backbone with the correct stereochemistry in a single, streamlined step. nih.gov The development of this direct cross-aldol reaction has been a significant advancement for the efficient synthesis of this key building block for anti-AIDS drugs. acs.org
Diastereoselective Michael Addition Based Sequences
An alternative and robust strategy hinges on a diastereoselective Michael addition of nitromethane. nih.govacs.org This approach starts from the chiral pool material S-2,3-O-isopropylideneglyceraldehyde. nih.gov The key step is the conjugate addition of nitromethane to an α,β-unsaturated ester derived from this glyceraldehyde. nih.govacs.org This reaction proceeds with high diastereoselectivity, favoring the formation of the syn adduct with ratios as high as 97:3. acs.org Following the Michael addition, the nitro group is converted to a carbonyl via a Nef oxidation, which is accompanied by a spontaneous cyclization to afford a lactone acetal intermediate. nih.gov The final steps involve reduction of the lactone and subsequent acid-mediated cyclization to furnish the desired this compound. nih.gov
| Step | Reagents | Key Outcome | Diastereoselectivity (syn:anti) | Reference |
| Michael Addition | Nitromethane, DBU | Formation of nitro adduct | 97:3 | acs.org |
| Nef Oxidation/Cyclization | NaOMe, H₂SO₄ | Formation of lactone acetal | - | acs.org |
| Reduction/Cyclization | LiBH₄, HCl | Formation of final product | de > 99% | acs.org |
Wittig Olefination and Claisen Rearrangement Protocols
A strategy employing a Wittig olefination has been successfully used in the synthesis of this compound. nih.gov This approach also begins with S-2,3-O-isopropylideneglyceraldehyde. nih.govgoogle.com The Wittig reaction, often using a phosphonate (B1237965) reagent like triethyl phosphonoacetate, converts the starting aldehyde into an α,β-unsaturated ester, extending the carbon chain. google.comamazonaws.com
While a subsequent Claisen rearrangement has been mentioned as a potential strategy in the synthesis of isomers of the target compound, the most prominently documented and scaled-up routes that begin with this Wittig olefination proceed via the Michael addition pathway described in the section above (2.2.5), rather than a Claisen rearrangement. nih.govnih.govgoogle.com
One-Pot and Streamlined Synthetic Procedures
To enhance efficiency and scalability, several one-pot or streamlined procedures have been developed. One notable approach involves a photochemical [2+2] cycloaddition between furan and a protected glycolaldehyde. This is followed by hydrogenation and a lipase-catalyzed kinetic resolution, all performed in a single pot, to afford the target compound in high yield and up to 99% enantiomeric excess. Another efficient method is a one-step diastereoselective synthesis achieved through the novel cyclization of glycolaldehyde and 2,3-dihydrofuran, catalyzed by various Lewis acids, which can achieve a diastereomeric ratio of up to 98:2.
Bicyclization and Cyclization Cascade Approaches
Directly forming the characteristic bicyclic furo[2,3-b]furan skeleton is a highly convergent and attractive strategy. This has been achieved through Lewis acid-catalyzed cycloaddition reactions. For instance, the reaction between 2,3-dihydrofuran and glycolaldehyde dimer can be catalyzed by systems such as tin(II) triflate with chiral ligands to yield the bicyclic alcohol with high diastereoselectivity (up to 98:2). This method sets the relative stereochemistry of the core structure in a single, efficient step. Subsequent enzymatic resolution can then be used to obtain the optically pure target molecule.
Mechanistic Aspects and Stereocontrol in Synthesis
Diastereoselective Control in Reaction Pathways
Achieving the correct relative stereochemistry between the stereocenters of the bicyclic furan (B31954) system is fundamental. High levels of diastereoselectivity have been reported through several reaction pathways.
One highly effective method involves a diastereoselective Michael addition of nitromethane (B149229) to a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester. acs.orgnih.gov This key step, using S-2,3-O-isopropylideneglyceraldehyde as the chiral starting material, proceeds with high diastereoselectivity, yielding a syn/anti ratio of 97:3. acs.org The subsequent Nef oxidation and cyclization steps then afford lactone acetals which are reduced and cyclized to form the desired furofuran ring system. acs.orgnih.gov
Another approach is the one-step cycloaddition of glycolaldehyde (B1209225) and 2,3-dihydrofuran (B140613). researchgate.netnih.gov This reaction, catalyzed by various Lewis acids, can achieve high diastereoselectivity, with reported diastereomeric ratios of up to 98:2. researchgate.netnih.gov The formation of a fused heterocyclic ring system in this manner simultaneously creates four contiguous stereocenters with excellent selectivity. rsc.org These methods underscore the importance of carefully chosen reaction pathways to control the relative orientation of substituents on the furofuran core.
Enantioselective Control Strategies
Controlling the absolute stereochemistry to produce the specific (3aS,6aR) enantiomer is crucial. This is often achieved through the use of chiral catalysts or by starting from a chiral material.
In the cycloaddition of glycolaldehyde and 2,3-dihydrofuran, enantioselectivity can be induced by using chiral catalysts. researchgate.net Catalytic systems formed from tin(II) triflate and common chiral ligands such as BINAP and Evans's box ligands have been employed, although enantioselectivity was reported to be moderate to low in some cases, necessitating a subsequent resolution step. researchgate.netnih.gov The development of efficient chiral catalysts, such as chiral N,N'-dioxide/Ni(II) complexes, is a key area of research for the enantioselective synthesis of substituted tetrahydrofurans and related structures. nih.gov
A concise one-pot synthesis has been developed involving a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde. acs.orgresearchgate.net This is followed by hydrogenation and a lipase-catalyzed kinetic resolution to afford the target compound in high yield and excellent enantiomeric excess (up to 99% ee). acs.orgresearchgate.net Such chemoenzymatic approaches provide a practical route to the enantiopure product from achiral starting materials.
Enzymatic Resolution Techniques
Enzymatic methods, particularly kinetic resolution, are powerful tools for obtaining enantiomerically pure compounds when asymmetric catalysis does not provide complete enantioselectivity. researchgate.netgoogle.com This strategy relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.
Lipases are frequently employed for the kinetic resolution of racemic alcohols like hexahydrofuro[2,3-b]furan-2-ol due to their stereoselectivity and operational simplicity. nih.govresearchgate.net The process typically involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate. acs.orgru.nl
In the synthesis of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, a screening of various lipases demonstrated that porcine pancreatic lipase (B570770) (PPL) and Pseudomonas cepacia lipase (PCL) were highly efficient. acs.org These enzymes facilitated the resolution to give the desired (-)-enantiomer with 97% enantiomeric excess (ee), with the reaction effectively stopping at 50% conversion due to the large difference in reaction rates between the two enantiomers. acs.org This high enantioselectivity makes lipase-catalyzed resolution a preferred method for achieving optical purity. researchgate.netmdpi.com
| Enzyme | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Porcine Pancreatic Lipase (PPL) | 97% | acs.org |
| Pseudomonas cepacia Lipase (PCL) | 97% | acs.org |
| Rhizomucor miehei Lipase (RML) | Low | acs.org |
| Thermomyces lanuginosa Lipase (TLL) | Low | acs.org |
| Pseudomonas fluorescens Lipase (PFL) | Low | acs.org |
Substrate Control and Chiral Auxiliary Applications
The stereochemical outcome of a synthesis can be dictated by the inherent chirality of the starting material (substrate control) or by temporarily attaching a chiral group (chiral auxiliary). wikipedia.org
A prominent example of substrate control is the synthesis of the furofuran core starting from S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov This readily available compound, derived from the chiral pool, serves as the source of chirality, directing the stereochemical course of subsequent reactions, including the key diastereoselective Michael addition, to ultimately yield the desired enantiomerically pure product. acs.orgnih.gov
Chiral auxiliaries, such as Evans's oxazolidinones, are another powerful strategy. researchgate.net While not always used directly in the synthesis of this specific target, related strategies for other chiral molecules involve attaching the auxiliary to a prochiral substrate to direct alkylation or aldol (B89426) reactions before being cleaved and recovered. In the context of the furofuran synthesis, chiral ligands like Evans's pybox ligands complexed to a metal center act as external chiral controllers rather than covalently bonded auxiliaries. researchgate.netnih.gov
Chemical Transformations and Derivatization of the Hexahydrofuro 2,3 B Furan 2 Ol Core
Ring-Closing and Intramolecular Cyclization Pathways during Synthesis
The formation of the characteristic bis-tetrahydrofuran ring system of hexahydrofuro[2,3-b]furan-2-ol is a critical step in its synthesis, often achieved through intramolecular cyclization. One prominent pathway involves the reduction of a lactone acetal (B89532) intermediate, which then undergoes an acid-mediated cyclization to yield the desired bicyclic alcohol. acs.org For instance, the lithium borohydride (B1222165) (LiBH₄) reduction of an α-anomeric lactone acetal in tetrahydrofuran (B95107) (THF) produces a diol intermediate. Subsequent treatment of the resulting lithium complex with aqueous hydrochloric acid (HCl) directly induces cyclization to furnish the final product. acs.org
Another significant strategy employs a Nef reaction to generate a key intermediate that subsequently cyclizes. google.com In this approach, a derivative containing a nitromethyl group is converted into a tetrahydrofuran compound via the Nef reaction. This intermediate is then subjected to reduction, followed by an intramolecular cyclization to yield the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. google.com
The condensation of 2,3-dihydrofuran (B140613) with glycolaldehyde (B1209225), catalyzed by various Lewis acids, also presents a direct route to the hexahydrofuro[2,3-b]furan-3-ol core, showcasing a one-step diastereoselective cyclization process. researchgate.netnih.gov
A summary of key intramolecular cyclization pathways is presented below:
| Precursor Type | Key Reagents/Conditions | Intermediate | Final Product |
| Lactone Acetal | 1. LiBH₄, THF2. Aqueous HCl | Diol | (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol |
| Nitromethyl Derivative | 1. Nef Reaction2. Reduction3. Cyclization | Tetrahydrofuran derivative | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| 2,3-Dihydrofuran and Glycolaldehyde | Lewis Acid Catalyst (e.g., Tin(II) triflate with chiral ligands) | N/A (One-step) | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
Oxidation and Reduction Transformations
Oxidation and reduction reactions are fundamental to both the synthesis of the hexahydrofuro[2,3-b]furan-2-ol core and its subsequent derivatization. These transformations allow for the precise manipulation of oxidation states at various positions on the bicyclic ring.
The Nef reaction is a cornerstone in several synthetic routes, providing a method to convert a secondary nitroalkane into a ketone. organic-chemistry.orgwikipedia.org This transformation is particularly useful in constructing precursors for the hexahydrofuro[2,3-b]furan (B8680694) ring system. In a typical sequence, a diastereoselective Michael addition of nitromethane (B149229) to an enoate precursor establishes the carbon skeleton and stereochemistry. acs.org The resulting nitro compound is then subjected to a Nef oxidation, which, followed by cyclization, yields a lactone acetal. acs.org This lactone acetal is a key intermediate that can be further transformed into the target molecule. acs.org The reaction involves the initial formation of a nitronate salt by deprotonation of the nitroalkane, which is then hydrolyzed under acidic conditions to the corresponding carbonyl compound. organic-chemistry.orgwikipedia.org
The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones to esters or lactones through the action of peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org While not always directly applied to the final hexahydrofuro[2,3-b]furan-2-ol, it is a crucial tool in the synthesis of derivatives and related furan (B31954) structures. nih.gov For example, a Baeyer-Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative has been reported as a key step in an enantioselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. researchgate.net This reaction can be catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are enzymes that can perform the oxidation with high selectivity. mdpi.comresearchgate.net These biocatalysts have been shown to be effective in the oxidation of various furan derivatives. mdpi.comresearchgate.net
Hydride reductions are extensively used to convert carbonyl functionalities into hydroxyl groups, a critical step in many synthetic pathways leading to this compound and its derivatives. For instance, the reduction of a ketone precursor, (3aS,6aR)-3-oxyhexahydrofuro[2,3-b]furan, with sodium borohydride (NaBH₄) in ethanol (B145695) at low temperatures yields (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan. allfordrugs.com Similarly, lithium aluminum hydride (LiAlH₄) is employed for the reduction of ester functionalities and amides in precursors to afford diols that can then undergo cyclization. allfordrugs.comthieme-connect.de In one synthetic route, a tertiary amide with ester functionalities was reduced with LiAlH₄ to give a transient aminal-triol, which in situ converted to the desired furofuranol. allfordrugs.com
A summary of representative hydride reduction transformations is provided below:
| Substrate | Reducing Agent | Solvent | Product |
| (3aS,6aR)-3-Oxyhexahydrofuro[2,3-b]furan | NaBH₄ | Ethanol | (3R,3aS,6aR)-3-Hydroxyhexahydrofuro[2,3-b]furan |
| Dihydrofuranone derivative | LiAlH₄ | THF | (3S,3aS,6aR)-3-Hydroxyhexahydrofuro[2,3-b]furan |
| Tertiary amide with ester functionalities | LiAlH₄ | THF | Aminal-triol intermediate |
Functional Group Interconversions for Derivative Synthesis
The hydroxyl group of this compound and related precursors provides a handle for a wide array of functional group interconversions, enabling the synthesis of diverse derivatives. A notable example is the stereospecific conversion of a hydroxyl group into an azido (B1232118) group. This can be achieved by first activating the hydroxyl group, for example, by converting it into a triflate, followed by nucleophilic displacement with sodium azide. thieme-connect.de The resulting azido derivative can then be reduced, typically using a hydride reagent like LiAlH₄, to afford the corresponding amino alcohol. thieme-connect.de Such transformations are crucial for introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules. The chemoselective reduction of conjugated double bonds in the presence of a furan ring without affecting the heterocyclic moiety is another important functional group interconversion, which can be achieved using reagents like 2-phenylbenzimidazoline. nih.gov
Strategic Importance in Complex Molecular Synthesis
Key Building Block for HIV Protease Inhibitor Scaffolds
The bis-THF moiety is a high-affinity P2-ligand that has been incorporated into a new generation of nonpeptidyl HIV protease inhibitors (PIs). acs.orgnih.gov Its significance is particularly noted in its ability to help overcome in vitro drug resistance when compared to simpler ligands like the 3(S)-tetrahydrofuranyl (THF) ligand. acs.org This has made (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol an invaluable intermediate for the synthesis of potent anti-AIDS drugs. google.com
This compound is a key subunit in the synthesis of Darunavir, a widely used HIV-1 protease inhibitor. nih.govresearchgate.net The synthesis of Darunavir involves coupling the bis-THF alcohol with a specific amino alcohol derivative. nih.gov One common method involves converting the bis-THF alcohol into an activated mixed carbonate, such as by reacting it with N,N'-disuccinimidyl carbonate. nih.govnewdrugapprovals.org This activated intermediate then reacts with the amine portion of the core structure of the drug to form a stable urethane (B1682113) linkage, thus incorporating the bis-THF moiety into the final Darunavir molecule. nih.gov
The cost of manufacturing Darunavir is significantly influenced by the synthesis of this bicyclic side chain, which can account for as much as half of the cost of the active pharmaceutical ingredient. acs.orgresearchgate.net Consequently, numerous efficient and stereoselective synthetic routes have been developed to produce this crucial intermediate in high optical purity. nih.govacs.orgresearchgate.net
Table 1: Selected Synthetic Approaches for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
| Starting Material(s) | Key Synthetic Step(s) | Catalyst/Reagent | Optical Purity (ee) | Reference(s) |
| Furan (B31954) and Cbz-protected glycol aldehyde | [2+2]-Photocycloaddition, Hydrogenation, Lipase-catalyzed kinetic resolution | Lipase (B570770) | up to 99% | researchgate.netresearchgate.net |
| Glycolaldehyde (B1209225) dimer and 2,3-dihydrofuran (B140613) | Catalyzed Cycloaddition, Enzymatic enhancement | Tin(II) triflate with chiral ligands | Optically pure form | nih.govacs.org |
| (S)-2,3-O-isopropylideneglyceraldehyde | Diastereoselective Michael addition, Nef oxidation, Cyclization | N/A | >99% (de) | acs.orgresearchgate.net |
| Ester with chiral auxiliary | Ester-derived titanium enolate based anti-aldol reaction | TiCl₄ | >99% | nih.gov |
| Monopotassium isocitrate | Reduction of a tertiary amide, Acidic workup, In situ cyclization | Lithium aluminum hydride | Stereospecific | acs.orgresearchgate.net |
TMC114 is the investigational name for the HIV protease inhibitor that was later approved as Darunavir. acs.org The synthesis of TMC114 critically relies on (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.orgresearchgate.net The bis-THF moiety is introduced into the TMC114 structure via alkoxycarbonylation of an amine with an activated form of the bis-THF alcohol. acs.org Specifically, the alcohol is converted into an activated mixed carbonate, such as carbonic acid 2,5-dioxopyrrolidin-1-yl ester hexahydrofuro[2,3-b]furan-3-yl ester, which then reacts with the appropriate amine precursor to form the final compound. acs.orgacs.org The development of efficient, scalable, and highly diastereoselective routes to synthesize the bis-THF alcohol was a crucial step in making the large-scale production of TMC114 feasible. acs.org
Design and Synthesis of Bis-Tetrahydrofuranyl (Bis-THF) Motifs
The bis-tetrahydrofuranyl (bis-THF) motif, exemplified by this compound, is a recurring structural element in several biologically active natural products and has become a privileged scaffold in medicinal chemistry. researchgate.net Its rigid, fused ring system allows for precise positioning of substituents, which is essential for potent interactions with enzyme active sites, such as that of HIV protease.
The synthesis of this specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been the focus of extensive research, leading to a variety of synthetic strategies. nih.gov These approaches often start from chiral precursors or employ asymmetric reactions to establish the three contiguous stereocenters. acs.orgnih.gov
Key strategies that have been reported include:
Organocatalysis and Biocatalysis: A one-pot procedure involving an organocatalytic condensation of 2,3-dihydrofuran and glycolaldehyde, followed by a lipase-catalyzed kinetic resolution to achieve high enantiopurity. researchgate.netthieme-connect.com
Photochemical Cycloaddition: A [2+2]-photocycloaddition between furan and a protected glycol aldehyde has been utilized, though photochemical reactions can be challenging to scale up. acs.orggoogle.comresearchgate.net
Aldol (B89426) Reactions: Highly stereoselective anti-aldol reactions using ester-derived titanium enolates have been developed to control the stereochemistry of the core structure. nih.govresearchgate.net
Radical Cyclization: Early syntheses employed radical cyclization methods, although these could be cost-inefficient and not easily amenable to large-scale production. acs.orgacs.org
Diastereoselective Michael Addition: Routes based on the diastereoselective Michael addition of nitromethane (B149229) to an unsaturated aldehyde derived from a chiral starting material have proven effective. acs.orgresearchgate.net
The diversity of these synthetic routes underscores the importance of the bis-THF motif and the continuous effort to produce it economically and with high stereochemical control for its application in complex drug molecules. acs.org
Q & A
Q. Can sustainable xylochemistry principles be applied to synthesize this compound from biomass-derived precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
